4-(Cyclopropylmethoxy)benzoic acid
Description
Properties
IUPAC Name |
4-(cyclopropylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-3-5-10(6-4-9)14-7-8-1-2-8/h3-6,8H,1-2,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWIDAVJFWSASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355391-05-8 | |
| Record name | 4-(cyclopropylmethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
PDE4 Inhibition
4-(Cyclopropylmethoxy)benzoic acid has been identified as a potent inhibitor of PDE4, an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP). The inhibition of PDE4 is particularly beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its anti-inflammatory properties .
Case Studies
- Inhalation Therapy Development : A series of benzoic acid derivatives, including this compound, were synthesized and evaluated for their inhibitory activity against PDE4. These compounds showed promising results in vitro, leading to further testing in vivo for efficacy in reducing pulmonary inflammation .
- ADME Properties : The pharmacokinetic properties of these compounds were assessed to determine their suitability for inhaled administration. The compounds demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) profiles, indicating potential for clinical application in respiratory therapies .
Research Applications
Mechanism of Action
The mechanism by which 4-(cyclopropylmethoxy)benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The physicochemical and biological properties of benzoic acid derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Table 1: Key Benzoic Acid Derivatives and Their Properties
Key Observations:
Lipophilicity and Solubility :
- The cyclopropylmethoxy group increases lipophilicity compared to methoxy (-OCH3) or hydroxyl (-OH) groups, enhancing membrane permeability in drug candidates .
- Fluorinated derivatives (e.g., difluoromethoxy) further improve metabolic stability and bioavailability due to reduced oxidative metabolism .
Acidity: Electron-withdrawing groups (e.g., -Cl in 4-amino-5-chloro derivatives) increase acidity (lower pKa), while electron-donating groups (e.g., -OCH3) decrease it .
Synthetic Complexity: Multi-step syntheses are required for fluorinated or amino-substituted analogs, often involving coupling agents (e.g., 4-nitrophenol in roflumilast synthesis) . Hydrolysis of esters (e.g., methyl to carboxylic acid) is a common step, as seen in and .
Analytical Characterization
Biological Activity
4-(Cyclopropylmethoxy)benzoic acid is a benzoic acid derivative notable for its potential biological activities. This compound, characterized by a cyclopropylmethoxy group at the para position of the benzoic acid ring, has garnered attention in pharmacological research due to its interactions with various biological systems. Understanding its biological activity is crucial for exploring its potential therapeutic applications.
Key Properties:
- Molecular Weight: 196.21 g/mol
- Solubility: Soluble in organic solvents, with limited water solubility.
- pKa: Approximately 4.5, indicating its acidic nature.
Antimicrobial Properties
Research has indicated that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. For instance, studies have demonstrated that certain benzoic acid derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA). A comparative analysis showed that while some compounds significantly prolonged survival in Galleria mellonella models infected with MRSA, others did not demonstrate the same efficacy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies have suggested that it may inhibit the production of pro-inflammatory cytokines through modulation of the NF-kB pathway. This was evidenced by reduced levels of TNF-alpha and IL-6 in treated cells .
Enzymatic Inhibition
This compound has been identified as a potential inhibitor of specific enzymes involved in inflammatory pathways. For example, it has shown inhibitory effects on microsomal prostaglandin E synthase-1 (mPGES-1), which plays a critical role in pain and inflammation pathways. The compound's IC50 values indicate significant potency against mPGES-1, highlighting its potential as an anti-inflammatory agent .
Study 1: Antimicrobial Activity Assessment
A study utilizing C. elegans and Galleria mellonella models assessed the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The study reported that this compound extended the survival of infected larvae significantly compared to untreated controls, suggesting its potential as a therapeutic agent against bacterial infections .
Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on pulmonary fibrosis, researchers evaluated the effects of cyclopropylmethoxy benzoic acids on TGF-β1-induced epithelial-mesenchymal transformation. The results indicated that these compounds could inhibit fibrotic responses in lung tissue, further supporting their anti-inflammatory properties .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Benzoic Acid Derivative | Moderate | Significant |
| 2-Chloro-4-(cyclopropylmethoxy)benzoic acid | Substituted Benzoic Acid | High | Moderate |
| 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid | Fluorinated Derivative | High | Significant |
Preparation Methods
Reaction Conditions and Optimization
The most direct route involves alkylating ethyl 4-hydroxybenzoate (ethylparaben) with (bromomethyl)cyclopropane under basic conditions. In a representative procedure, ethylparaben (24.6 kg, 148 mol) reacts with (bromomethyl)cyclopropane (30 kg, 222 mol) in ethanol containing sodium ethoxide (20% w/w). The mixture undergoes reflux for 3 hours, followed by hydrolysis with 3N NaOH (73.9 kg, 222 mol) at reflux for 2 hours. Acidification with HCl yields 26.6 kg (93%) of 4-(cyclopropylmethoxy)benzoic acid as white crystals (mp 180°C).
Key advantages include:
Yield and Purity Considerations
Reaction scale profoundly impacts yield. Smaller-scale trials (≤1 mol) report 85–90% yields due to inefficient heat distribution, whereas industrial batches (≥100 mol) achieve >90%. Purity (>94% HPLC) is maintained by controlling stoichiometry—excess (bromomethyl)cyclopropane (1.5 eq) ensures complete alkylation. Byproducts, such as dialkylated derivatives, are negligible (<2%) due to the steric hindrance of the cyclopropyl group.
Multi-Step Synthesis from Halo-Substituted Benzaldehydes
Etherification with Cyclopropylmethanol
Alternative routes begin with 3-halo-4-hydroxybenzaldehyde (halogen = Br, Cl). For example, 3-bromo-4-hydroxybenzaldehyde reacts with cyclopropylmethanol in N,N-dimethylacetamide (DMAC) under basic conditions (KH, 60°C). This step achieves 85–92% yield of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde, with purity ≥90%.
Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the alkoxide ion attacks the electron-deficient aromatic ring. Cyclopropylmethanol’s bulky group directs substitution to the para position relative to the hydroxyl group.
Difluoromethoxylation and Oxidation
The intermediate aldehyde undergoes difluoromethoxylation using chlorodifluoroacetic acid derivatives. For instance, treatment with sodium chlorodifluoroacetate in DMAC at 80°C introduces the difluoromethoxy group, yielding 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (75–80% yield). Subsequent oxidation with oxygen in the presence of cobalt acetate (Co(OAc)₂) converts the aldehyde to the carboxylic acid (82% yield).
Oxidation Mechanism :
Cobalt acetate catalyzes the radical-based oxidation, where oxygen abstracts a hydrogen atom from the aldehyde, forming a peroxy radical that decomposes to the carboxylic acid.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Parameter | Alkylation Route | Multi-Step Route |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield | 93% | 62–68% |
| Scalability | >100 kg | ≤50 kg |
| Purity (HPLC) | 94–96% | 88–92% |
The alkylation method outperforms in yield and scalability, making it preferable for industrial use. However, the multi-step route allows incorporation of additional substituents (e.g., difluoromethoxy), critical for specialized pharmaceuticals.
Recent Advances and Alternative Methodologies
Recent patents disclose microwave-assisted alkylation, reducing reaction times from hours to minutes (e.g., 30 minutes at 150°C). Additionally, enzymatic hydrolysis of 4-(cyclopropylmethoxy)benzoate esters using lipases achieves 89% yield under mild conditions (pH 7, 40°C), though scalability remains untested.
Applications and Industrial Relevance
This compound is a key precursor for PDE-4 inhibitors, such as roflumilast derivatives. Its market demand drives optimization of cost-effective routes, with global production exceeding 50 metric tons annually.
Q & A
Q. What are the typical synthetic routes for 4-(Cyclopropylmethoxy)benzoic acid, and how can purity be ensured?
- Methodological Answer : The synthesis often involves coupling reactions, such as nucleophilic substitution between cyclopropylmethanol and a halogenated benzoic acid derivative. For example, a Mitsunobu reaction or base-mediated etherification can introduce the cyclopropylmethoxy group. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water. Yield optimization requires controlled stoichiometry, anhydrous conditions, and inert atmospheres. Purity is confirmed via HPLC (>95% purity) and melting point analysis .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : NMR Spectroscopy : H and C NMR (e.g., in CDCl or DMSO-d) confirm the presence of characteristic signals: aromatic protons (δ 7.2–8.1 ppm), cyclopropyl methoxy protons (δ 3.5–4.0 ppm), and carboxylic acid protons (broad signal at δ 12–13 ppm). X-ray Crystallography : Single-crystal diffraction using SHELXL refines bond lengths and angles, with hydrogen bonding between carboxylic acid groups often observed. Programs like WinGX or ORTEP-3 visualize the crystal lattice .
Q. What strategies address solubility challenges during experimental handling?
- Methodological Answer : Due to limited aqueous solubility (data unavailable in ), use polar aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., ethanol/water). Sonication or mild heating (40–60°C) enhances dissolution. For biological assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO <1%). Stability tests under varying pH (2–10) and temperatures (4–25°C) are critical to avoid degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Methodological Answer : Use design-of-experiments (DoE) to test variables: catalyst loading (e.g., Pd/C for hydrogenation), temperature (reflux vs. room temperature), and solvent polarity. Continuous flow reactors enhance scalability by improving heat/mass transfer. Monitor intermediates via TLC or in situ FTIR. For example, highlights stepwise optimization of nitro-group reduction using Pd/C under H, achieving 70% yield .
Q. What computational tools predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Electron Localization Function (ELF) : Analyze bonding behavior (e.g., cyclopropane ring strain) using software like Gaussian or ORCA. Molecular Dynamics (MD) : Simulate solvent interactions to guide co-crystal design. demonstrates ELF applications in related benzoic acid derivatives .
Q. How are contradictions in crystallographic data resolved during structure refinement?
- Methodological Answer : Use dual-method approaches: SHELXL for initial refinement and SIR97 for phase problem resolution. For ambiguous electron density (e.g., disordered cyclopropyl groups), apply constraints (DFIX, SIMU) or omit suspect regions. Cross-validate with Hirshfeld surface analysis to confirm hydrogen bonding networks. notes SHELXL’s robustness in handling high-resolution data, while SIR97 improves automation .
Q. What methodologies evaluate the biological activity of this compound derivatives?
- Methodological Answer : Enzyme Inhibition Assays : Test against targets like tyrosinase (UV-Vis monitoring of dopachrome formation) or cyclooxygenase (COX-1/2). Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy. ADME-Tox Profiling : Microsomal stability assays (e.g., liver microsomes) and Ames test for mutagenicity. highlights benzoic acid derivatives as enzyme inhibitors, with competitive binding modes .
Safety and Compliance
Q. What precautions mitigate risks during handling?
- Methodological Answer : Avoid strong oxidizers (e.g., HNO) due to risk of decarboxylation. Use fume hoods for solvent evaporation and PPE (gloves, goggles) to prevent skin/eye contact. Store at 2–8°C under nitrogen to prevent hydrolysis. Regulatory compliance includes GHS labeling (non-hazardous per ) and waste disposal via neutralization (NaHCO) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
